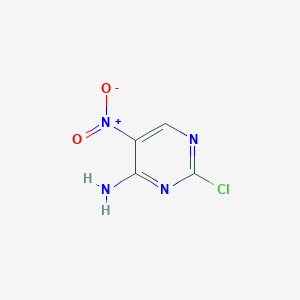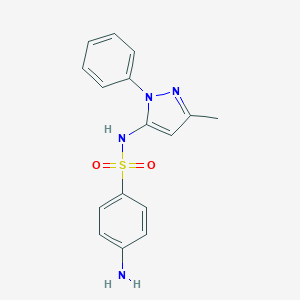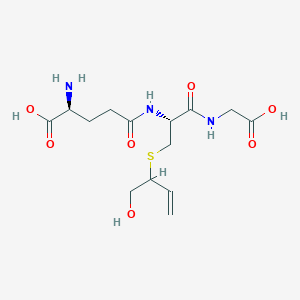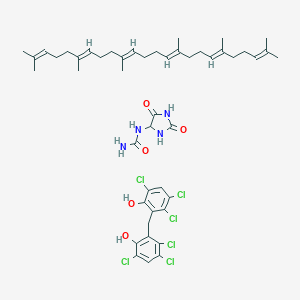
Clorhidrato de 4-yodobenzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Iodo-benzamidine hydrochloride is an organic compound that belongs to the class of benzamidines. It is characterized by the presence of an iodine atom at the para position of the benzene ring and an amidine group. This compound is often used in various scientific research applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
4-Iodo-benzamidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds, including imidazoles.
Biology: It serves as an inhibitor of serine proteases, making it useful in studying enzyme mechanisms.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
Target of Action
4-Iodo-benzamidine hydrochloride, similar to benzamidine, primarily targets serine proteases . These proteases play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell signaling .
Mode of Action
4-Iodo-benzamidine hydrochloride acts as a competitive inhibitor of serine proteases . It binds to the active site of these enzymes, preventing substrate binding and thus inhibiting the enzyme’s activity . This interaction results in the modulation of the protease-mediated processes .
Biochemical Pathways
The inhibition of serine proteases by 4-Iodo-benzamidine hydrochloride affects several biochemical pathways. For instance, it can impact the coagulation cascade , a series of reactions essential for blood clotting . By inhibiting specific proteases in this pathway, the compound can potentially influence blood clot formation .
Pharmacokinetics
ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and therapeutic potential. These properties would determine how well the compound is absorbed into the body, distributed to its site of action, metabolized, and finally excreted .
Result of Action
The primary result of 4-Iodo-benzamidine hydrochloride’s action is the inhibition of serine proteases . This inhibition can lead to a decrease in the processes mediated by these enzymes, such as inflammation and blood clotting .
Action Environment
The action, efficacy, and stability of 4-Iodo-benzamidine hydrochloride can be influenced by various environmental factors. These can include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the target cells or tissues
Análisis Bioquímico
Biochemical Properties
4-Iodo-benzamidine hydrochloride is known to interact with several enzymes and proteins. It is a reversible inhibitor of trypsin, trypsin-like enzymes, and serine proteases . The nature of these interactions involves the compound binding to the active sites of these enzymes, thereby inhibiting their function .
Cellular Effects
They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4-Iodo-benzamidine hydrochloride involves its binding interactions with biomolecules. As an inhibitor of trypsin and trypsin-like enzymes, it binds to these enzymes and prevents them from catalyzing their respective reactions .
Metabolic Pathways
Given its known interactions with enzymes such as trypsin, it could potentially influence metabolic flux or metabolite levels .
Métodos De Preparación
The synthesis of 4-Iodo-benzamidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-iodobenzonitrile.
Hydrochloride Formation: The resulting 4-iodobenzamidine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
4-Iodo-benzamidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The amidine group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Condensation Reactions: It can react with various carbonyl compounds to form imidazole derivatives.
Common reagents used in these reactions include hydrogen chloride, ethanol, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
4-Iodo-benzamidine hydrochloride can be compared with other benzamidine derivatives, such as:
Benzamidine: Lacks the iodine substituent and has different inhibitory properties.
4-Chloro-benzamidine: Similar structure but with a chlorine atom instead of iodine, leading to different reactivity and applications.
4-Bromo-benzamidine: Contains a bromine atom, offering a different set of chemical properties and uses.
The uniqueness of 4-Iodo-benzamidine hydrochloride lies in the presence of the iodine atom, which imparts distinct reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
4-iodobenzenecarboximidamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IN2.ClH/c8-6-3-1-5(2-4-6)7(9)10;/h1-4H,(H3,9,10);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHONTNMNUUXOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)I.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClIN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10616636 |
Source


|
| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134322-01-3 |
Source


|
| Record name | 4-Iodobenzene-1-carboximidamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10616636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
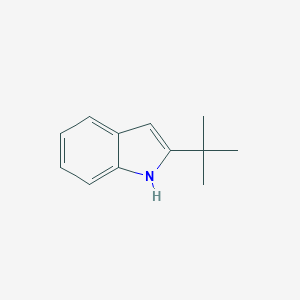
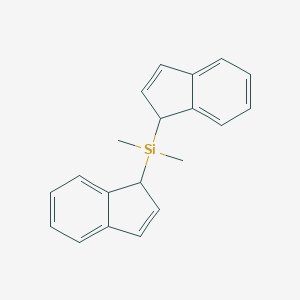
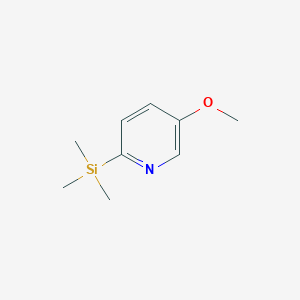

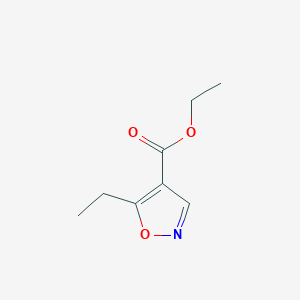
![3-(Hydrazinylmethyl)benzo[d]isoxazole](/img/structure/B162342.png)

